molecular formula C21H17NO3 B4991892 N-(2-benzoylphenyl)-4-methoxybenzamide CAS No. 36192-65-1

N-(2-benzoylphenyl)-4-methoxybenzamide

Cat. No.: B4991892
CAS No.: 36192-65-1
M. Wt: 331.4 g/mol
InChI Key: XZBURKNRLQJENK-UHFFFAOYSA-N
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Description

N-(2-Benzoylphenyl)-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxybenzoyl group attached to an ortho-benzoylated aniline scaffold. Its structure features intramolecular hydrogen bonding (HB) between the amide N–H and adjacent carbonyl groups, which significantly influences its conformational stability and reactivity. Studies highlight that steric effects from the ortho-benzoyl group restrict two-center HB formation, necessitating three-center HB interactions in certain derivatives . This compound serves as a model for exploring steric and electronic effects in supramolecular chemistry and drug design.

Properties

IUPAC Name

N-(2-benzoylphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c1-25-17-13-11-16(12-14-17)21(24)22-19-10-6-5-9-18(19)20(23)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBURKNRLQJENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201281845
Record name N-(2-Benzoylphenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36192-65-1
Record name N-(2-Benzoylphenyl)-4-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36192-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Benzoylphenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoylphenyl)-4-methoxybenzamide typically involves the acylation of 2-aminobenzophenone with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems and reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone or other suitable solvents.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-benzoylphenyl)-4-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-benzoylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and methoxy groups play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Hydrogen Bonding and Conformation

N-(2-Benzoylphenyl)acetamide
  • Key Difference : Lacks the 4-methoxy group.
  • HB Behavior: Unable to form two-center HB due to steric hindrance from the ortho-benzoyl group. No three-center HB observed in solution or solid state .
  • Structural Impact: Adopts a non-planar conformation, reducing intermolecular interactions compared to N-(2-benzoylphenyl)-4-methoxybenzamide .
N1,N2-Bis(2-Benzoylphenyl)oxalamide
  • Key Feature : Incorporates an oxalyl bridge.
  • HB Behavior : Forms three-center HBs in both solid and solution states, stabilized by cooperative interactions. ΔH° and ΔS° for HB disruption in DMSO-d6 are 28.3 kJ·mol⁻¹ and 69.1 J·mol⁻¹·K⁻¹, respectively .
  • Comparison : Enhanced HB stability compared to this compound due to additional carbonyl groups.

Bioactive Analogues

3-(Cyclopentyloxy)-N-(3,5-Dichloro-4-pyridyl)-4-methoxybenzamide (Compound 15j)
  • Application : Potent PDE IV inhibitor (IC₅₀ = 0.2 nM), used in asthma research.
  • Structural Insight : The 4-methoxy group and cyclopentyloxy substituent enhance binding to PDE IV’s hydrophobic pocket .
  • Comparison : Unlike this compound, 15j’s pyridyl group enables π-stacking interactions critical for activity .
N-(1-Isopropyl-7-Methyl-2-Oxo-4-Phenyl-1,2-Dihydroquinazolin-6-yl)-4-Methoxybenzamide (Compound 7j)
  • Activity : EGFR inhibitor with a docking score of −9.65 kcal/mol.
  • Comparison: The quinazolinone scaffold replaces the benzoylphenyl group, improving kinase affinity while retaining the 4-methoxybenzamide motif .

Halogenated and Nitro-Substituted Derivatives

N-(4-Bromo-2-Chlorophenyl)-4-Methoxybenzamide
  • Properties : Molecular weight 340.6 g/mol, 97% purity.
  • Application: Intermediate in organometallic synthesis.
  • Comparison : Halogen substituents increase molecular weight and lipophilicity compared to the parent compound .
N-(2-Methoxy-4-Nitrophenyl)-4-Nitrobenzamide
  • Structure : Dual nitro groups at positions 4 (benzamide) and 4 (aniline).

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-(2-benzoylphenyl)-4-methoxybenzamide to achieve high yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 4-methoxybenzoic acid derivatives with 2-benzoylaniline precursors. Key parameters include:

  • Coupling Agents : Use of DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to activate the carboxylic acid group .
  • Temperature Control : Reactions are often conducted at low temperatures (−50°C to 0°C) to minimize side reactions, followed by gradual warming to room temperature .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Monitor purity via HPLC or TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzamide backbone. Key signals include:
  • Methoxy group: Singlet at δ 3.8–3.9 ppm (¹H) and ~55 ppm (¹³C).
  • Aromatic protons: Multiplets between δ 6.8–8.2 ppm, with distinct patterns for benzoyl and methoxyphenyl groups .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650–1680 cm⁻¹) and aromatic C–H (~3050 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+Na]+ expected for C₂₁H₁₇NO₃: ~362.1157) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activity data for this compound across different studies?

  • Methodological Answer : Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or pathogen strains. Standardize protocols using CLSI guidelines for antimicrobial assays or NCCN guidelines for cancer studies .
  • Structural Analogues : Compare activity with derivatives (e.g., chloro-substituted variants in ) to identify substituent effects on potency.
  • Solubility Factors : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts. Validate results with multiple solvent controls .

Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound in cancer cell lines?

  • Methodological Answer :

  • Kinase Profiling : Screen against a panel of 100+ kinases to identify potential targets (e.g., EGFR, VEGFR) using competitive binding assays .
  • Apoptosis Assays : Perform Annexin V/PI staining and caspase-3/7 activation assays. Compare results with positive controls (e.g., staurosporine) .
  • Molecular Docking : Use AutoDock Vina to model interactions with proteins like PARP-1 or tubulin, leveraging X-ray crystallography data from similar benzamides .

Q. How can researchers resolve challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer :

  • Solvent Selection : Use slow evaporation with mixed solvents (e.g., dichloromethane/hexane) to enhance crystal growth.
  • Temperature Gradients : Gradual cooling from 40°C to 4°C over 48 hours improves lattice formation.
  • Additives : Introduce trace amounts of ethyl acetate or glycerol to reduce polymorphism .

Data Analysis and Reproducibility

Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity studies of this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀ calculation) using GraphPad Prism.
  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.
  • Reproducibility : Report mean ± SEM from ≥3 independent experiments. Include positive controls (e.g., doxorubicin) to validate assay conditions .

Q. How can researchers mitigate batch-to-batch variability in synthesizing this compound for pharmacological studies?

  • Methodological Answer :

  • Quality Control : Implement in-process checks (e.g., TLC at 30-minute intervals) during synthesis.
  • Standardized Reagents : Use anhydrous solvents and pre-dried starting materials to minimize moisture-induced side reactions.
  • Batch Documentation : Record detailed logs of reaction conditions (pH, stirring rate) for cross-comparison .

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